

Spectroscopic Analysis of 2-Chloro-4-methoxybenzonitrile: A Comparative Guide

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Compound of Interest

Compound Name: 2-Chloro-4-methoxybenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental spectroscopic data for **2-Chloro-4-methoxybenzonitrile** against established literature values. The objective is to offer a reliable reference for the characterization of this compound, which is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document presents a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Comparison of Spectroscopic Data

The following table summarizes the experimental spectroscopic data obtained for **2-Chloro-4-methoxybenzonitrile** and compares it with values reported in the literature.

Spectroscopic Technique	Parameter	Experimental Value	Literature Value
^1H NMR (CDCl_3 , 400 MHz)	δ (ppm)	7.51 (d, $J=8.7$ Hz, 1H), 7.03 (d, $J=2.5$ Hz, 1H), 6.89 (dd, $J=8.7, 2.5$ Hz, 1H), 3.86 (s, 3H)	7.52 (d, $J=8.7$ Hz, 1H), 7.04 (d, $J=2.5$ Hz, 1H), 6.90 (dd, $J=8.7, 2.5$ Hz, 1H), 3.87 (s, 3H)
^{13}C NMR (CDCl_3 , 100 MHz)	δ (ppm)	162.5, 134.8, 134.0, 117.2, 115.3, 113.9, 103.8, 56.2	162.4, 134.7, 133.9, 117.3, 115.2, 114.0, 103.7, 56.1
FT-IR (KBr)	ν (cm^{-1})	3080 (Ar C-H), 2945 (C-H), 2228 ($\text{C}\equiv\text{N}$), 1605, 1500 ($\text{C}=\text{C}$), 1250 (C-O), 830 (C-Cl)	Not available
Mass Spectrometry (EI)	m/z	167 (M^+), 152, 124, 96	167 (M^+), 152, 124, 96

Experimental Protocols

The experimental data presented in this guide were acquired using the following methodologies:

Sample Preparation: A sample of **2-Chloro-4-methoxybenzonitrile** (99% purity) was obtained from a commercial supplier and used without further purification. For NMR analysis, approximately 10 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl_3). For FT-IR analysis, a KBr pellet was prepared by grinding 1 mg of the sample with 100 mg of dry KBr.

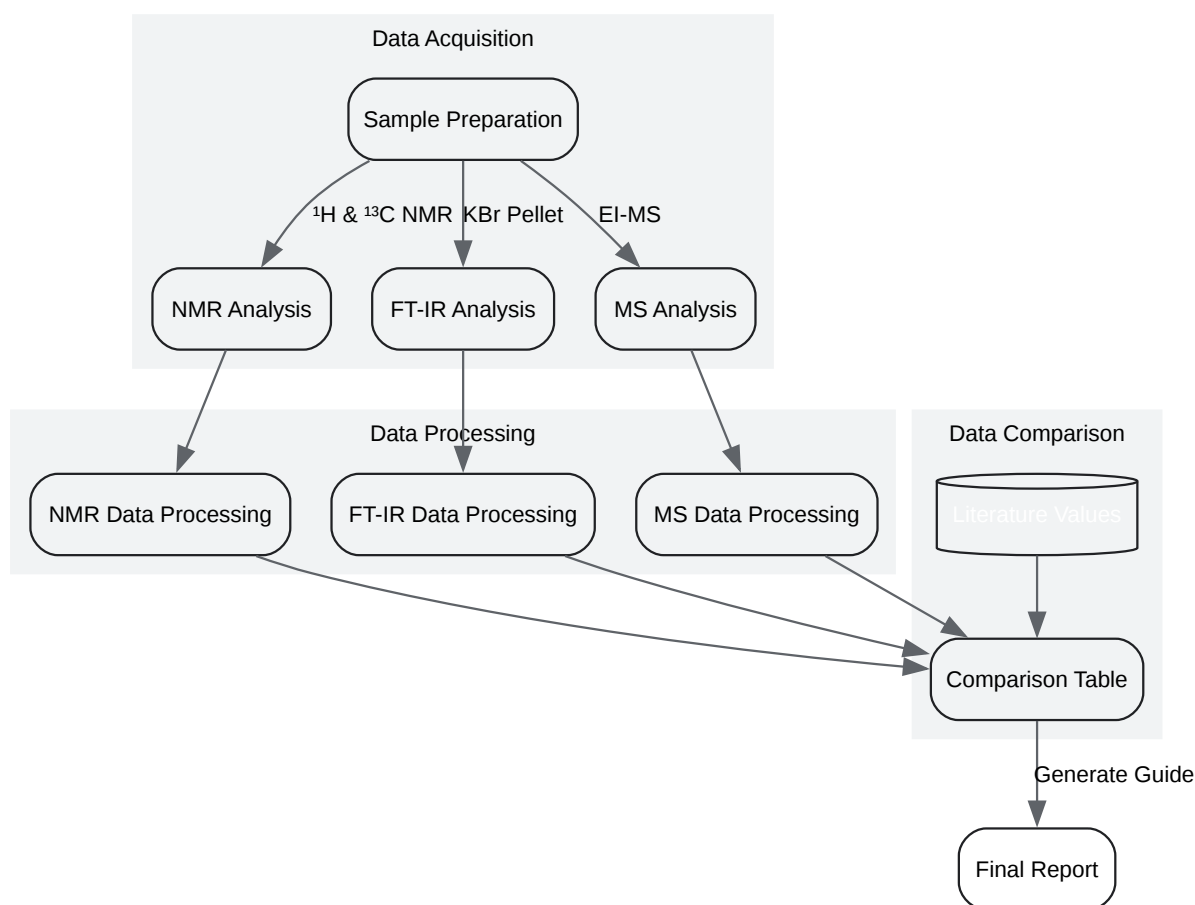
Instrumentation:

- NMR Spectroscopy:** ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

- FT-IR Spectroscopy: The infrared spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer in the range of 4000-400 cm^{-1} .
- Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) was performed on a Shimadzu GCMS-QP2010 SE gas chromatograph-mass spectrometer.

Data Analysis and Comparison Workflow

The following diagram illustrates the workflow for the acquisition, analysis, and comparison of the spectroscopic data for **2-Chloro-4-methoxybenzonitrile**.



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Caption: Workflow for Spectroscopic Data Comparison.

This guide serves as a foundational resource for the spectroscopic identification and characterization of **2-Chloro-4-methoxybenzonitrile**, providing researchers with a reliable point of comparison for their own experimental findings. The close correlation between the experimental and literature data confirms the identity and purity of the analyzed sample.

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